N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indole, a thiazole, and a tetrazole ring. These types of compounds are often found in pharmaceuticals and bioactive molecules .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The indole, thiazole, and tetrazole rings each contribute unique properties to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Scientific Research Applications
Anticonvulsant Properties
- Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide, structurally similar to the compound , have been evaluated for anticonvulsant activities. Notably, compounds like N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide demonstrated significant activity against both maximal electroshock and subcutaneous pentylenetetrazole seizures in mice (Nath et al., 2021).
Antimicrobial and Anticholinesterase Activities
- Thiazole derivatives, including 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, have been synthesized and evaluated for antimicrobial and anticholinesterase activities. Some compounds showed significant antifungal activity, especially against Candida parapsilosis (Yurttaş et al., 2015).
Anticancer Agents
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and shown to possess anticancer activity. One compound demonstrated high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).
Anti-Inflammatory Activity
- Indole acetamide derivatives have been synthesized and their anti-inflammatory activity confirmed by in silico modeling studies, targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Antitumor Activity
- A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and evaluated for potential antitumor activity against various human tumor cell lines (Yurttaş et al., 2015).
Antibacterial and Antifungal Activities
- Novel thiazole derivatives have been synthesized, showing significant antibacterial and antifungal activities, with certain compounds exhibiting higher activity against specific bacterial and fungal strains (Saravanan et al., 2010).
Nematicidal Activity
- N-Phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for antibacterial and nematicidal activities. Some compounds showed promising results, particularly against Meloidogyne incognita (Lu et al., 2020).
Electrocatalysis
- Tetrazole derivatives have been studied as novel levelers for filling electroplated Cu microvias, showing potential in electrocatalysis applications (Lei et al., 2015).
Optoelectronic Properties
- Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated, highlighting their potential in material science applications (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
These effects were associated with pro-apoptotic activity, externalization of plasma membrane phosphatidylserine, and mitochondrial dysfunction . Additionally, these compounds induced a concentration-dependent accumulation of cells in the subG0/G1 phase, while confining viable cells in the G2/M phase
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c28-18(11-27-25-19(24-26-27)13-6-2-1-3-7-13)23-20-22-17(12-29-20)15-10-21-16-9-5-4-8-14(15)16/h1-10,12,21H,11H2,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUPMXFMDUDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC(=CS3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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